3-(5-氯-2-羟基苯偶氮)-4,5-二羟基萘-2,7-二磺酸二钠

描述

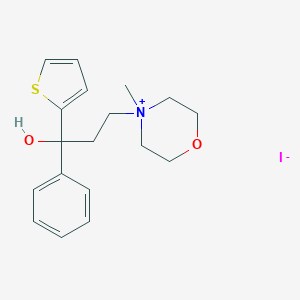

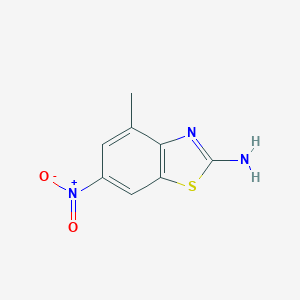

Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate is a chemical compound with the molecular formula C16H9ClN2Na2O9S2 . It is also known as 1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphthalenol chromium .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-(5-Chloro-2-hydroxyphenyl)-acetamide and its co-crystal with 3,5-Dinitrobenzoic Acid were prepared and characterized by X-ray diffraction analysis, IR, mp, and elemental analysis . Another study reported the synthesis of transition metal complexes of N-(5-chloro-2-hydroxyphenyl)-3-methoxy-salicylaldimine .Molecular Structure Analysis

The molecular structure of Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

A study on the electrocatalytic oxidation of aromatic pollutants, including a compound similar to Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate, was conducted . The oxidation process of the compounds corresponds to the pseudo-first-order reaction kinetics .Physical And Chemical Properties Analysis

The physical and chemical properties of Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate include a molecular formula of C16H9ClN2Na2O9S2, an average mass of 518.813 Da, and a monoisotopic mass of 517.923340 Da .科学研究应用

Textile Industry

“MORDANT BLUE 13” is a synthetic dye used extensively in the textile industry . It belongs to a class of metal complex dyes that form strong bonds with fabrics and other materials . It is commonly used for dyeing cotton, wool, and silk fibers, producing a fast blue color . It can be applied to textiles by various methods including impregnation, padding, and printing .

Industrial Chemistry

This compound is one of numerous organometallic pigments and dyes manufactured by companies like American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition and industrial chemistry .

Pharmaceuticals

The organometallic nature of “MORDANT BLUE 13” also makes it useful in the pharmaceutical industry . While specific applications are not mentioned, organometallic compounds often play a role in the synthesis of complex organic molecules, including pharmaceuticals .

LED Manufacturing

“MORDANT BLUE 13” and other organometallic compounds are used in the manufacturing of Light Emitting Diodes (LEDs) . These compounds can be used in the deposition of thin films, a critical process in LED manufacturing .

Ecopollutants Oxidation

“MORDANT BLUE 13” has been studied in the electrocatalytic oxidation of aromatic ecopollutants . The study showed that the oxidation rate of “MORDANT BLUE 13” was higher than other tested compounds, indicating its potential use in environmental remediation .

Biochemical Assay Reagent

“MORDANT BLUE 13” is also used as a biochemical assay reagent . While the specific assays are not mentioned, the compound’s unique properties may make it useful in a variety of biochemical assays .

作用机制

Target of Action

Mordant Blue 13, also known as Eriochrome Blue SE, Plasmocorinth B, Sunchromine Fast Blue MB, or Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate, is a synthetic dye used in the textile industry . It belongs to a class of metal complex dyes that are able to form strong bonds with fabrics and other materials . Its primary targets are cotton, wool, and silk fibers .

Mode of Action

The dye interacts with its targets through a process known as mordanting . This involves the formation of a coordination complex between the dye and the fiber, which is facilitated by a metal ion . The dye and the metal ion together form a stable complex that is resistant to washing and fading .

Biochemical Pathways

It’s known that the dye’s interaction with its targets doesn’t significantly alter the properties of the fibers . Instead, it imparts a fast blue color to the fibers .

Pharmacokinetics

Its distribution and excretion would depend on environmental factors and the specific conditions of use .

Result of Action

The primary result of Mordant Blue 13’s action is the imparting of a fast blue color to the fibers it interacts with . This color is resistant to washing and fading, making it ideal for use in the textile industry .

Action Environment

The action of Mordant Blue 13 can be influenced by various environmental factors. For instance, the presence of inorganic ions, mordant salt, and surfactant in simulated effluents can decelerate the degradation of the dye . Additionally, the type of fiber and the specific conditions of dyeing, such as temperature and pH, can also affect the dye’s action, efficacy, and stability .

属性

IUPAC Name |

disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O9S2.2Na/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22;;/h1-6,20-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXMADNIUWFTPP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889359 | |

| Record name | C.I. Mordant Blue 13, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate | |

CAS RN |

1058-92-0 | |

| Record name | Eriochrome blue SE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001058920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Mordant Blue 13, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the maximum absorbance wavelength (λmax) of Plasmocorinth B in aqueous solutions?

A1: The maximum absorbance wavelength of Plasmocorinth B in aqueous solutions is observed at 528 nm. []

Q2: How does pH affect the absorbance of Plasmocorinth B in aqueous solutions?

A2: Research suggests that pH does not significantly affect the absorbance of Plasmocorinth B solutions, indicating its stability under different pH conditions. []

Q3: Can Plasmocorinth B be used for the spectrophotometric determination of specific substances?

A3: Yes, Plasmocorinth B can be used for the spectrophotometric determination of various substances. For instance, it has been successfully employed in determining Diphenhydramine [] and Chlorpheniramine [] concentrations.

Q4: How does Plasmocorinth B enable the detection of calcium in biological samples?

A4: Plasmocorinth B forms a complex with calcium ions, causing a shift in its absorbance spectrum. This property is exploited for the differential spectrophotometric determination of calcium in biological samples like blood serum. [, ] This complexation occurs at pH values above 13.7, while magnesium ions do not interfere under these conditions. [, ]

Q5: Can Plasmocorinth B be used to study magnesium ion movement within cells?

A5: While not as common as its use in calcium determination, research has explored the use of Eriochrome Blue SE, an alternative name for Plasmocorinth B, to measure intracellular free Mg2+ in Balanus photoreceptors. [] This application relies on the dye's sensitivity to magnesium ions and its ability to be injected into cells for intracellular measurements.

Q6: Can Raman spectroscopy be used to detect Plasmocorinth B and similar azo dyes?

A6: Yes, resonance-enhanced Raman spectroscopy has been investigated as a technique to determine Plasmocorinth B (Eriochrome Blue SE) and other structurally similar azo dyes like Eriochrome Black T and Eriochrome Blue Black B. This method offers a potential solution for analyzing these dyes, which are not easily determined using traditional methods due to their low volatility and strong absorbance. [, ]

Q7: How does Plasmocorinth B interact with metal ions?

A7: Plasmocorinth B, with its two hydroxy groups ortho to the azo group, acts as a chelating agent. It forms complexes with various metal ions including Al(III), Sc(III), rare earth elements, Ga(III), and In(III). [] This chelation forms the basis for its application in analytical techniques and material science.

Q8: Can Plasmocorinth B be used to modify materials for specific applications?

A8: Yes, Plasmocorinth B can be used to modify materials for enhanced properties. For example, silica gel modified with Eriochrome Blue SE has been explored as a sorbent for trace analysis of metal ions. []

Q9: How does Plasmocorinth B behave in photocatalytic degradation studies?

A9: Plasmocorinth B is commonly used as a model pollutant in photocatalytic degradation studies. Its degradation by TiO2-based materials, particularly under UV and visible light, has been extensively researched. [, , , , , ]

Q10: What is the significance of Plasmocorinth B degradation in environmental studies?

A10: Plasmocorinth B serves as a representative model compound for organic pollutants, particularly azo dyes, commonly found in industrial wastewater. [, , ] Its degradation pathway provides valuable insights into the efficiency of photocatalytic materials and processes designed for environmental remediation.

Q11: Are there studies on the stability of Plasmocorinth B under different conditions?

A11: While specific studies on Plasmocorinth B stability under various conditions weren't included in the provided abstracts, its use in different applications suggests a degree of stability. Its stability in acidic and basic conditions is evident from its application in spectrophotometric determination at various pH levels. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)

![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)